(3-Amino-5-trifluoromethyl-phenyl)-(azetidin-1-yl)-methanone
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Overview
Description
(3-Amino-5-trifluoromethyl-phenyl)-(azetidin-1-yl)-methanone is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. The compound features a trifluoromethyl group, an amino group, and an azetidine ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-5-trifluoromethyl-phenyl)-(azetidin-1-yl)-methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 3-nitro-5-trifluoromethylbenzonitrile, is prepared by nitration of 3-trifluoromethylbenzonitrile.
Azetidine Formation: The amino compound is then reacted with azetidine-1-carboxylic acid or its derivatives under suitable conditions to form the azetidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-5-trifluoromethyl-phenyl)-(azetidin-1-yl)-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(3-Amino-5-trifluoromethyl-phenyl)-(azetidin-1-yl)-methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and agrochemicals.
Mechanism of Action
The mechanism of action of (3-Amino-5-trifluoromethyl-phenyl)-(azetidin-1-yl)-methanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The amino group can form hydrogen bonds with target proteins, while the azetidine ring may interact with enzyme active sites, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-trifluoromethylbenzonitrile: Shares the trifluoromethyl and amino groups but lacks the azetidine ring.
4-Amino-3-trifluoromethylphenol: Similar functional groups but different structural arrangement.
Uniqueness
(3-Amino-5-trifluoromethyl-phenyl)-(azetidin-1-yl)-methanone is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties compared to its analogs. This structural feature enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
[3-amino-5-(trifluoromethyl)phenyl]-(azetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O/c12-11(13,14)8-4-7(5-9(15)6-8)10(17)16-2-1-3-16/h4-6H,1-3,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKLYXCZJYWYLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC(=CC(=C2)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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